o6-Phenyl-2'-deoxyinosine

Description

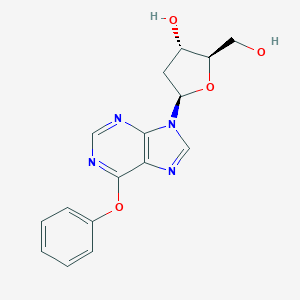

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4/c21-7-12-11(22)6-13(24-12)20-9-19-14-15(20)17-8-18-16(14)23-10-4-2-1-3-5-10/h1-5,8-9,11-13,21-22H,6-7H2/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPXNPNNUCUROO-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CN=C3OC4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3OC4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for O6 Phenyl 2 Deoxyinosine and Its Oligonucleotide Incorporation

Strategies for O6-Phenyl-2'-deoxyinosine Nucleoside Synthesis

The synthesis of this compound is a critical first step, requiring careful selection of precursors and reaction conditions to ensure good yields and stability.

Precursors and Reaction Pathways

The most common and direct route to this compound involves the nucleophilic substitution of a suitable leaving group at the 6-position of a purine (B94841) 2'-deoxyriboside. The primary precursor for this transformation is 6-chloropurine (B14466) 2'-deoxyriboside .

The reaction pathway proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In a typical procedure, 6-chloropurine 2'-deoxyriboside is reacted with phenol (B47542) in the presence of a base. csic.es One documented method involves cooling a solution of 6-chloropurine 2'-deoxyriboside in dry dichloromethane (B109758) (DCM) and adding 1-methylpyrrolidine (B122478). csic.es Following this, phenol is introduced to the reaction mixture. The 1-methylpyrrolidine acts as a base to facilitate the displacement of the chloride at the C6 position by the phenoxide ion. The resulting this compound can then be isolated and purified using techniques such as silica (B1680970) gel column chromatography, with reported good yields. csic.esoup.com

An alternative precursor strategy starts from the more readily available 2'-deoxyinosine (B131508) . This multi-step approach first involves the conversion of 2'-deoxyinosine into 6-chloropurine 2'-deoxyriboside. This is achieved by treating 2'-deoxyinosine with a chlorinating agent. For instance, trifluoroacetylation of the hydroxyl groups of 2'-deoxyinosine, followed by reaction with a thionyl chloride-DMF complex, can yield 6-chloropurine 2'-deoxyriboside in high yield after deblocking. cdnsciencepub.com This intermediate can then be reacted with phenol as described above to furnish this compound.

The general reaction scheme is outlined below:

Scheme 1: Synthesis of this compound from 6-Chloropurine 2'-deoxyriboside

| Precursor | Reagents | Typical Yield | Reference |

| 6-Chloropurine 2'-deoxyriboside | Phenol, 1-methylpyrrolidine, DCM | Good | csic.es |

| 2'-Deoxyinosine | 1. Trifluoroacetic anhydride, 2. Thionyl chloride-DMF, 3. Phenol, Base | High (for chlorination step) | cdnsciencepub.com |

Chemical Stability Considerations During Synthesis

The chemical stability of this compound during its synthesis and purification is a crucial factor. The N-glycosidic bond is susceptible to cleavage under strongly acidic conditions, which can lead to depurination. Therefore, purification methods like silica gel chromatography should be performed with care, often using solvent systems buffered with a small amount of a weak base like triethylamine (B128534) to prevent degradation of the product on the acidic silica surface. csic.es

The O6-phenyl ether linkage itself is relatively stable under neutral and mildly basic conditions, which is a key feature for its subsequent use in oligonucleotide synthesis. However, it is designed to be a good leaving group when attacked by primary amines during the post-synthetic modification step. The reactivity of the O6-phenyl group is influenced by substituents on the phenyl ring. For instance, electron-withdrawing groups on the phenyl ring can increase the rate of subsequent aminolysis. researchgate.net During the synthesis of the nucleoside itself, it is important to avoid harsh basic conditions that could potentially lead to unintended side reactions, although the compound shows reasonable stability to the conditions required for its preparation and purification.

Solid-Phase Oligonucleotide Synthesis with this compound

The incorporation of this compound into a growing DNA chain is achieved using automated solid-phase synthesis, a method that relies on phosphoramidite (B1245037) chemistry.

Phosphoramidite Chemistry and Automation

For use in automated DNA synthesizers, the this compound nucleoside must first be converted into its corresponding phosphoramidite derivative . This involves two key modifications:

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with an acid-labile dimethoxytrityl (DMT) group. This group is stable throughout the synthesis cycle but can be efficiently removed at the beginning of each coupling step with a mild acid like trichloroacetic acid or dichloroacetic acid.

3'-Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.

The resulting molecule, O6-Phenyl-5'-Dimethoxytrityl-2'-deoxyinosine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite , is a stable powder that can be dissolved in anhydrous acetonitrile (B52724) for use in the synthesizer. glenresearch.com

The automated synthesis cycle consists of four main steps:

Deblocking: Removal of the 5'-DMT group from the support-bound nucleoside.

Coupling: Activation of the incoming this compound phosphoramidite with an activator like tetrazole or a more efficient alternative, leading to its coupling with the free 5'-hydroxyl of the growing oligonucleotide chain.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Compatibility with Standard Oligonucleotide Synthesis Conditions

The this compound phosphoramidite is fully compatible with standard automated oligonucleotide synthesis protocols. glenresearch.com No significant modifications to the standard coupling times or reagent concentrations are generally required. glenresearch.com The stability of the O6-phenyl group to the reagents used in the synthesis cycle (acid for deblocking, activator, and oxidant) is a key advantage.

However, a critical consideration arises during the final deprotection step, where the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed. Standard deprotection is often carried out with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. For oligonucleotides containing this compound, milder deprotection conditions are recommended to prevent premature reaction of the phenyl group. A common procedure involves using mild ammonium hydroxide (e.g., a mixture of ammonium hydroxide and water) at room temperature for an extended period, such as 24 hours. glenresearch.com This ensures the integrity of the O6-phenyl group prior to the intended post-synthetic modification.

Post-Synthetic Modification Approaches: The Convertible Nucleoside Strategy

The primary utility of incorporating this compound into an oligonucleotide is its function as a "convertible nucleoside." glenresearch.comgenelink.com Specifically, it serves as a convertible precursor to 2'-deoxyadenosine. glenresearch.combibliotekanauki.pl

After the synthesis and purification of the oligonucleotide containing the this compound residue, the key conversion step is performed. The oligonucleotide is treated with a primary amine. The amine displaces the phenoxy group at the C6 position, converting the inosine (B1671953) derivative into an N6-substituted deoxyadenosine (B7792050) residue. genelink.com

This strategy is exceptionally versatile because a single precursor oligonucleotide containing this compound can be used to generate a wide array of modified oligonucleotides by simply varying the primary amine used in the conversion step. For example, reaction with 1,4-diaminobutane (B46682) introduces an aminoalkyl tether, which can be used for cross-linking studies or for attaching the oligonucleotide to a solid support for affinity purification of DNA-binding proteins. glenresearch.comgenelink.com This approach avoids the often-difficult synthesis of individual phosphoramidites for each desired N6-modified deoxyadenosine.

Table of Convertible Nucleoside Applications

| Convertible Nucleoside | Post-Synthetic Reagent | Resulting Modification | Application | Reference |

| This compound | 1,4-Diaminobutane | N6-(4-aminobutyl)-2'-deoxyadenosine | Affinity purification, cross-linking | glenresearch.comgenelink.com |

| This compound | Various primary amines (R-NH2) | N6-substituted 2'-deoxyadenosine | Probing DNA-protein interactions, structural studies | genelink.com |

The convertible nucleoside strategy, with this compound as a key player, represents a powerful and efficient method for the site-specific introduction of a diverse range of functionalities into synthetic DNA.

Mechanism of O-Phenyl Displacement by Amines

The conversion of O-phenyl-2'-deoxyinosine (a convertible deoxyadenosine) incorporated within an oligonucleotide into an N-substituted deoxyadenosine derivative proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. After the oligonucleotide is synthesized and deprotected, it is treated with a primary amine. glenresearch.comgenelink.com

The core of this transformation is the reaction at the C6 position of the purine ring. The phenoxy group (-OPh) at the C6 position is a competent leaving group. The reaction is initiated by the nucleophilic attack of a primary amine on the electron-deficient C6 carbon of the purine ring. This attack forms a tetrahedral intermediate, often referred to as a Meisenheimer complex. The aromaticity of the purine ring is temporarily disrupted in this intermediate state. Subsequently, the complex collapses, restoring the aromaticity of the purine ring by expelling the phenoxide anion, which is a relatively stable leaving group. This results in the formation of a stable N-substituted adenine (B156593) base. genelink.comucl.ac.uk This post-synthetic modification strategy allows for the creation of oligonucleotides with specific modifications that would not be stable under the conditions of automated DNA synthesis. glenresearch.com

Reaction Kinetics and Efficiency with Various Nucleophiles

The efficiency and rate of the displacement of the O-phenyl group are dependent on the nucleophile used and the reaction conditions. While comprehensive kinetic data across a wide range of nucleophiles are not extensively compiled in single reports, studies involving related precursors and specific applications provide insights into the reactivity of O-phenyl-2'-deoxyinosine.

In a comparative study of various 2'-deoxyadenine precursors, O-phenyl-2'-deoxyinosine was found to be the least reactive when treated with 3.3 N aqueous ammonia (B1221849) at 60°C. csic.es This suggests that stronger nucleophiles or more forcing conditions may be necessary for efficient conversion compared to other precursors like 6-fluoropurine (B74353) 2'-deoxyriboside. csic.es

Post-synthetic conversion is typically carried out after the initial deprotection of the oligonucleotide from the solid support and removal of protecting groups from the phosphate backbone and other bases. glenresearch.com The conditions are chosen to ensure complete conversion without damaging the oligonucleotide chain. For example, mild deprotection using ammonium hydroxide for 24 hours at room temperature is recommended for oligos containing the O-phenyl-dI moiety before proceeding with the nucleophilic substitution. glenresearch.com The subsequent reaction with specific amines, such as 1,4-diaminobutane, is then performed to introduce the desired functionality. genelink.com

The table below summarizes reaction conditions and outcomes for the displacement of the O-phenyl group or analogous leaving groups by various nucleophiles, illustrating the practical aspects of this methodology.

| Precursor | Nucleophile | Conditions | Outcome/Application | Reference |

| O⁶-Phenyl-2'-deoxyinosine | 1,4-Diaminobutane | Not specified | Conversion to N⁶-(4-aminobutyl)-2'-deoxyadenosine for affinity matrix creation. | genelink.com |

| O⁶-Phenyl-2'-deoxyinosine | Alkylamines with thiol tethers | Not specified | Conversion to adenine analogues with tethers for cross-linking studies. | ucl.ac.uk |

| O⁶-Phenyl-2'-deoxyinosine | Aqueous Ammonia (3.3 N) | 60°C | Slow conversion to 2'-deoxyadenosine; noted as the least reactive precursor in the study. | csic.es |

| 2-Fluoro-O⁶-(p-nitrophenylethyl)-2'-deoxyinosine | 3,3'-Dithiobis(propylamine) | Room temperature, 16h | Displacement of the 2-fluoro group, followed by deprotection, to introduce a disulfide tether. | researchgate.net |

This table is generated based on available data and provides illustrative examples of the reaction conditions.

Controlled Introduction of Specific Functional Groups or Bases

The primary utility of O-phenyl-2'-deoxyinosine in oligonucleotide synthesis is its role as a "convertible nucleoside," which allows for the late-stage introduction of specific chemical groups. glenresearch.com This method provides a powerful tool for creating oligonucleotides with site-specific modifications.

Once the O-phenyl-2'-deoxyinosine phosphoramidite is incorporated into a growing DNA chain using standard automated synthesis, the resulting oligonucleotide can be reacted with various primary amines. shigematsu-bio.com This reaction displaces the O-phenyl group and converts the inosine residue into an N-substituted deoxyadenosine derivative. genelink.com

Key applications of this methodology include:

Introduction of Active Amines: Oligonucleotides containing O-phenyl-dI have been reacted with diamines, such as 1,4-diaminobutane. genelink.com This introduces a primary amine at the end of an alkyl chain attached to the N6 position of the resulting adenine. These pendant amines can then be used for subsequent conjugation to other molecules or surfaces.

High-Capacity Affinity Supports: This strategy has been employed to prepare oligonucleotides with multiple attachment points. By incorporating several O-phenyl-dI residues, a high density of reactive sites can be created, which is useful for developing high-capacity affinity supports for the purification of DNA-binding proteins. genelink.comglenresearch.com

Interstrand Cross-linking: The convertible approach can be used to introduce tethers capable of forming cross-links. For instance, by reacting an O-phenyl-dI-containing oligonucleotide with an alkylamine that also contains a thiol group, a tether can be installed. ucl.ac.uk Oxidation can then induce the formation of a disulfide bond, creating a cross-link between two oligonucleotides or within a single folded structure. genelink.comucl.ac.uk

This post-synthetic substitution strategy avoids the challenges associated with using modified base phosphoramidites that may be unstable to the reagents used during automated DNA synthesis. ucl.ac.uk

Applications of O6 Phenyl 2 Deoxyinosine in Nucleic Acid Engineering and Functional Studies

Design and Synthesis of Functionally Tethered Oligonucleotides (FTOs)

The convertible nature of O⁶-Phenyl-2'-deoxyinosine is fundamental to the synthesis of Functionally Tethered Oligonucleotides (FTOs). genelink.comgenelink.com The process involves standard solid-phase DNA synthesis to incorporate the O⁶-Ph-dI phosphoramidite (B1245037) at the desired location(s) in the sequence. glenresearch.com The key step is the post-synthetic modification, where the oligonucleotide, still on its solid support or after cleavage, is treated with a primary amine. genelink.comucl.ac.uk The amine nucleophilically attacks the C6 position of the purine (B94841) ring, displacing the phenoxy group and forming a stable N⁶-substituted adenosine (B11128) analog. genelink.com This method provides a powerful tool for creating DNA molecules with custom functionalities.

Site-Specific Incorporation of Reporter Groups

The ability to introduce functionalities at specific sites enables the precise placement of reporter groups for various analytical purposes. While direct synthesis with fluorescent phosphoramidites is common, the convertible nucleoside approach offers flexibility for incorporating moieties that might not be stable under DNA synthesis conditions. glenresearch.com For instance, a primary amine-containing fluorophore can be tethered to a specific adenine (B156593) position. This strategy is also used to attach ligands for affinity-based detection. A notable example involves the post-synthetic modification of O⁶-Ph-dI-containing oligonucleotides with histamine. oup.com This reaction creates 6-histaminylpurine residues, which can serve as a tag for detection or purification via metal-chelate chromatography. oup.com

Bioconjugation Strategies for Modified DNA

Bioconjugation, the covalent linking of two biomolecules, is greatly facilitated by the use of O⁶-Phenyl-2'-deoxyinosine. This method allows for the introduction of versatile chemical handles into a DNA sequence for subsequent conjugation reactions.

One strategy involves reacting the O⁶-Ph-dI-containing oligonucleotide with a bifunctional linker, such as a diamine. For example, treatment with 1,4-diaminobutane (B46682) introduces a primary alkylamine tether at the N⁶ position of adenine. genelink.comgenelink.comglenresearch.com This newly installed amine can then be coupled to other molecules, such as peptides, drugs, or proteins, using standard amine-reactive chemistry.

Another sophisticated application is the introduction of thiol tethers. By reacting the O⁶-Ph-dI residue with an amino-thiol, an adenine analog with a reactive sulfhydryl group can be generated. ucl.ac.uk These thiol-modified oligonucleotides are valuable for various applications, including surface immobilization and the site-specific attachment of reporter groups or other biomolecules through stable thioether linkages. ucl.ac.uk This approach is a cornerstone for creating complex DNA-based nanostructures and functional materials.

| Tether/Linker | Reagent | Resulting Functional Group | Downstream Application |

| Alkyl Amine | 1,4-diaminobutane | Primary Amine (-NH₂) | Affinity matrix creation, bioconjugation |

| Histamine Tag | Histamine | Imidazole group | Immobilized Metal Affinity Chromatography (IMAC) |

| Alkane Thiol | Amino-thiols | Sulfhydryl/Thiol (-SH) | Inter-strand cross-linking, reporter group attachment |

Creation of Affinity Purification Matrices for DNA-Binding Proteins

A significant application of O⁶-Phenyl-2'-deoxyinosine is in the creation of high-performance affinity chromatography supports for the purification of sequence-specific DNA-binding proteins, such as transcription factors. genelink.comglenresearch.com This technique relies on immobilizing a specific DNA sequence, which a target protein recognizes, onto a solid matrix.

Engineering High-Capacity DNA Affinity Supports

Traditional methods for creating DNA affinity columns often involve attaching an oligonucleotide to a support via a single point, typically at the 5' or 3' end. glenresearch.com The convertible nucleoside strategy using O⁶-Ph-dI allows for the creation of supports with a much higher capacity. glenresearch.comglenresearch.com By incorporating multiple O⁶-Ph-dI units within a single oligonucleotide, several points of attachment can be generated along the DNA strand. glenresearch.comglenresearch.com

The process involves synthesizing an oligonucleotide containing multiple O⁶-Ph-dI residues, which is then reacted with a diamine like 1,4-diaminobutane. genelink.comglenresearch.com This creates multiple primary amine tethers hanging off the DNA backbone. This multi-tethered oligonucleotide can then be covalently coupled to an activated solid support, such as NHS-Sepharose or NHS-agarose. glenresearch.com The multiple attachment points lead to a higher density of the DNA probe on the matrix, resulting in a high-capacity affinity column capable of binding larger quantities of the target protein. glenresearch.com This method has been successfully used to purify transcription factors that were difficult to isolate using conventional techniques. glenresearch.com

Specificity and Efficiency of Protein Capture

The specificity of protein capture is dictated by the DNA sequence immobilized on the matrix. The efficiency, however, is greatly enhanced by the high-capacity nature of the support and the specific design of the affinity tag. In one innovative approach, O⁶-Ph-dI was used to synthesize oligonucleotides containing a series of six consecutive 6-histaminylpurine (H₆-tag) residues at the 5'-end. oup.com

This H₆-tagged DNA serves as an analogue to the His₆-tags commonly used in protein purification. oup.com The resulting DNA can be efficiently captured on a Ni²⁺-NTA agarose (B213101) resin, a standard matrix for immobilized metal affinity chromatography (IMAC). oup.com Studies demonstrated that these H₆-tagged oligonucleotides were selectively retained by the Ni²⁺-NTA matrix and could be efficiently eluted with aqueous imidazole, confirming the specificity and efficiency of the interaction. oup.com This strategy provides a powerful method for resolving and purifying specific DNA strands from complex mixtures, such as PCR products. oup.com

Investigating Oligonucleotide-Enzyme Interactions through Cross-Linking

Oligonucleotides containing O⁶-Phenyl-2'-deoxyinosine are valuable precursors for studies involving cross-linking to other nucleic acid strands or to interacting proteins, such as enzymes. genelink.comgenelink.com Cross-linking provides a "snapshot" of molecular interactions, helping to map contact points and understand the structural basis of biological complexes.

The strategy often involves introducing a reactive group via the convertible nucleoside. For example, after converting O⁶-Ph-dI to an N⁶-alkane thiol-modified adenine, the thiol group can be oxidized under aerobic conditions to form a disulfide bond. ucl.ac.uk If two such modified oligonucleotides are brought into proximity, as in a DNA duplex, an inter-strand disulfide cross-link can be formed, covalently linking the two strands. ucl.ac.ukichb.pl

This same principle can be applied to map the binding site of a DNA-interacting enzyme. genelink.comgenelink.com An oligonucleotide containing a convertible base can be modified to carry a photo-activatable cross-linking agent. Upon binding of the enzyme to the DNA, the cross-linker is activated by light, forming a covalent bond with the nearest amino acid residue in the protein's active site. This allows for the precise identification of contact points between the DNA and the enzyme, providing critical insights into the mechanism of interaction. biosyn.com

Probing DNA-Protein Binding Sites

O6-Phenyl-2'-deoxyinosine is instrumental in creating modified oligonucleotides for affinity purification, a technique crucial for isolating and studying DNA-binding proteins. glenresearch.com By incorporating O6-Ph-dI into a DNA sequence, it can be subsequently converted into a nucleoside bearing a reactive tether. For instance, reaction with diamines like 1,4-diaminobutane introduces an active amine group at the N6 position of what becomes a deoxyadenosine (B7792050) derivative. genelink.com This amino-modified oligonucleotide can then be covalently attached to a solid support, such as NHS-agarose or Sepharose, to create a high-capacity affinity matrix. glenresearch.comglenresearch.com

This approach has been successfully used to purify sequence-specific DNA binding proteins. genelink.com A notable application involves the synthesis of hexa-histidine (His6) tagged oligonucleotides. researchgate.net In this method, an oligonucleotide containing multiple O6-phenylinosine residues is treated with aqueous histamine. This displaces the O6-phenyl group to create 6-histaminylpurine, effectively generating a DNA strand with a His6-tag, which can then be used in Immobilized Metal Affinity Chromatography (IMAC) to study protein-DNA complexes. researchgate.net

Elucidating Mechanisms of Enzyme-Nucleic Acid Recognition

Understanding how enzymes recognize and process specific nucleic acid sequences is fundamental to molecular biology. O6-Ph-dI facilitates the synthesis of DNA substrates containing site-specific modifications, which are then used to probe the mechanisms of enzymes like DNA polymerases and ligases. acs.orgnih.gov

By introducing analogues of natural bases, researchers can investigate how modifications in the major groove of DNA affect enzyme activity. For example, templates containing N6-furfuryl-dA, which is synthesized from an O6-phenyl-deoxyinosine precursor, have been used to study the tolerance of Y-family DNA polymerases to major groove adducts. acs.org Such studies have revealed that while enzymes like E. coli DinB are strongly inhibited by these adducts, human polymerase κ is less affected, providing insights into the differing active site architectures of these enzymes. acs.org The convertible nucleoside strategy allows for the creation of a diverse range of functionalized 2'-deoxyadenosines, enabling detailed structure-activity relationship studies of enzyme-DNA interactions. tandfonline.com This approach is also valuable for creating cross-linking agents within oligonucleotides to trap and identify interacting proteins or to map binding sites. genelink.com

Generation of Other Modified Nucleosides within Oligonucleotides

The primary utility of this compound is its role as a convertible precursor for a variety of other modified purine nucleosides within synthetic oligonucleotides.

Synthesis of N6-Substituted Deoxyadenosine Derivatives

The most common application of O6-Ph-dI is its conversion to N6-substituted deoxyadenosine (dA) derivatives. tandfonline.com This is achieved through a post-synthetic aminolysis reaction where the O6-phenyl group is displaced by a primary amine. genelink.com This reaction is highly versatile, allowing for the introduction of a wide range of functional tethers onto the exocyclic amino group of deoxyadenosine. tandfonline.com The reaction proceeds efficiently under mild conditions, typically using aqueous amine solutions after the initial deprotection of the oligonucleotide. glenresearch.comtandfonline.com

Several O6-aryl-2'-deoxyinosines have been studied to optimize this conversion, with this compound and O6-(p-nitrophenyl)-2'-deoxyinosine being identified as particularly suitable precursors for creating functionally tethered oligonucleotides. tandfonline.com

| Amine Tether | Resulting N6-Substituted dA Derivative | Reference |

| 1,4-Diaminobutane | N6-(4-Aminobutyl)-2'-deoxyadenosine | genelink.com |

| Histamine | N6-(2-Imidazolylethyl)-2'-deoxyadenosine (6-Histaminylpurine) | researchgate.net |

| Furfurylamine | N6-Furfuryl-2'-deoxyadenosine | acs.org |

| Glycine | N6-(Carboxymethyl)-2'-deoxyadenosine | tandfonline.com |

| Amino Alcohols | N6-(Hydroxyalkyl)-2'-deoxyadenosine derivatives | tandfonline.com |

| Thiol-containing amines | N6-(Thioalkyl)-2'-deoxyadenosine derivatives | tandfonline.comucl.ac.uk |

Introduction of Other Purine Base Modifications (e.g., 6-thioinosine)

Beyond amino functionalities, O6-Ph-dI can be used to introduce other important modifications, such as sulfur substitutions. A facile synthesis for oligodeoxynucleotides containing 2'-deoxy-6-thioinosine (B1225782) (dI6S) has been developed using O6-Ph-dI as the starting point. researchgate.net

The process involves standard solid-phase DNA synthesis to incorporate the O6-Ph-dI phosphoramidite. After synthesis, a one-pot reaction with aqueous sodium hydrogen sulfide (B99878) is used. This treatment effectively introduces the sulfur functionality at the 6-position, deprotects the other standard nucleobases, and cleaves the final oligonucleotide from the solid support. researchgate.net This method provides an efficient route to 6-thioinosine-containing DNA, which is a valuable tool for studying DNA structure and for applications like cross-linking experiments. researchgate.netpsu.edu

| Precursor in Oligonucleotide | Reagent | Product in Oligonucleotide | Reference |

| This compound | Aqueous Sodium Hydrogen Sulfide (NaSH) | 2'-deoxy-6-thioinosine | researchgate.net |

N-15 Isotopic Labeling of Exocyclic Amino Groups

Isotopic labeling is a powerful technique, particularly in NMR spectroscopy, for studying molecular structure and dynamics. sigmaaldrich.com While direct use of O6-Ph-dI for N-15 labeling of the exocyclic amino group of deoxyadenosine is not explicitly detailed in the provided search results, the underlying chemistry of convertible nucleosides makes it a feasible strategy. The conversion of O6-Ph-dI to N6-substituted dA derivatives proceeds via aminolysis. genelink.comtandfonline.com By using an 15N-labeled primary amine in this reaction, one could theoretically generate an oligonucleotide with a site-specifically 15N-labeled exocyclic amine on a deoxyadenosine residue.

A related strategy has been demonstrated for the N1-position of deoxyinosine itself. By reacting a precursor with 15N-labelled ammonia (B1221849), N1-15N-labelled 2′-deoxyinosine was successfully prepared. oup.com This demonstrates the principle of using isotopically labeled reagents to modify purine bases in a site-specific manner, a strategy that is directly applicable to the aminolysis of O6-Ph-dI with 15N-ammonia to produce N6-15N-deoxyadenosine.

Studies on Minor Base Modifications and Their Biological Relevance

Minor base modifications play crucial roles in epigenetic regulation, DNA damage and repair, and the modulation of DNA structure and protein interactions. acs.org this compound serves as a versatile starting point for synthesizing oligonucleotides containing specific minor bases to study their biological impact. glenresearch.com

The "convertible nucleoside" strategy, for which O6-Ph-dI is a prime example, allows researchers to create a variety of base modifications and examine their effects on DNA structure and activity. glenresearch.com For example, by converting O6-Ph-dI to various N6-substituted dA derivatives, scientists can probe how different functional groups in the major groove of DNA influence protein binding and enzyme function. acs.orgtandfonline.com These studies are critical for understanding how DNA adducts, which can result from exposure to mutagens, are recognized and processed by DNA repair enzymes and polymerases. acs.org Furthermore, creating DNA with modified bases is essential for exploring the biological roles of recently discovered epigenetic marks beyond standard methylation. acs.org

Interactions with Dna Processing Enzymes and Genetic Fidelity

Effects on DNA Replication Fidelity

The presence of an O6-phenyl modification on a purine (B94841) base within a DNA sequence can profoundly disrupt the process of DNA replication, leading to errors that can compromise genetic fidelity.

O6-phenyl-2'-deoxyinosine is a synthetic analog of 2'-deoxyguanosine. The modification at the O6 position is structurally significant because this position is involved in the Watson-Crick hydrogen bonding with cytosine. The introduction of a bulky phenyl group sterically hinders the formation of a proper G:C base pair.

Furthermore, O6-alkylated guanine (B1146940) lesions are known to be chemically stable and highly mutagenic. nih.gov The related compound, 2'-deoxyinosine (B131508) (dI), which can be formed from the deamination of adenine (B156593), is a naturally occurring lesion that also leads to miscoding. nih.gov Deoxyinosine preferentially directs the incorporation of deoxycytidine (dC) by DNA polymerase, leading to potential mutations if not repaired. idtdna.com The O6-phenyl modification represents a more complex and bulky lesion than simple deamination, posing a significant challenge to the replication machinery.

When a high-fidelity replicative DNA polymerase encounters a lesion like an O6-modified base, it often stalls. To overcome this blockage, cells employ specialized translesion synthesis (TLS) polymerases. nih.gov These TLS polymerases are capable of replicating past damaged DNA, although often with reduced fidelity.

Research on bulky O6-adducts provides insight into the likely behavior of this compound during replication:

Inhibition of Polymerases : Major groove adducts, such as O6-methyl-dG, are known to inhibit the activity of DNA polymerases like E. coli DinB and human polymerase κ (pol κ). acs.org Bulky adducts can physically block the polymerase's active site.

Bypass by TLS Polymerases : Studies on O6-dG-derived interstrand cross-links (ICLs) show that while replicative polymerases are blocked, certain TLS polymerases can bypass the lesion. nih.gov Human polymerase η (pol η) and S. solfataricus Dpo4 show moderate bypass activity, whereas human pol κ is completely inhibited by these bulky lesions. nih.gov Other studies have implicated polymerase ν (Pol ν) and polymerase θ (Pol θ) in promoting TLS across major-groove O6-alkyl-dG lesions. nih.gov

The efficiency and fidelity of bypass depend on both the specific lesion and the polymerase involved. The bulky nature of the phenyl group likely makes bypass a highly error-prone process.

The miscoding nature of O6-modified bases and the error-prone bypass by TLS polymerases result in significant mutagenic consequences. The type of mutation depends on the specific adduct and the polymerase involved in its bypass.

Substitutions : O6-methylguanine, a smaller O6-adduct, almost exclusively causes G→A transitions because it preferentially mispairs with thymine. nih.gov In contrast, the bulkier O6-benzylguanine adduct induces not only G→A transitions but also G→T and G→C transversions. nih.gov It is expected that the even larger O6-phenyl group would also lead to a spectrum of mutations, including transversions, due to the significant distortion of the DNA helix.

Deletions : Bypass of very bulky lesions, such as O6-dG-derived ICLs, by polymerases like pol η can be highly mutagenic, with up to 70% of bypass products containing substitutions or deletions. nih.gov The size of the unhooked repair intermediates can elevate the frequency of deletion mutations. nih.gov

The following table summarizes the mutagenic outcomes observed for different O6-guanine adducts.

| Adduct | Primary Mutation Type | Other Mutations | Reference |

| O6-methylguanine | G→A Transitions | - | nih.gov |

| O6-benzylguanine | G→A Transitions | G→T, G→C Transversions | nih.gov |

| O6-dG-C4-O6-dG ICL | Substitutions | Deletions | nih.gov |

DNA Repair Mechanisms and Enzyme Recognition

Cells have evolved sophisticated repair pathways to counteract the mutagenic potential of DNA lesions. The primary defense against O6-alkylation damage is a unique DNA repair protein. nih.gov

The main protein responsible for repairing O6-alkylguanine lesions is O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). nih.govmdpi.com AGT acts as a single protein to reverse the damage by transferring the alkyl group from the guanine's O6 position to a cysteine residue within its own active site. nih.govnih.gov This reaction is stoichiometric and results in the irreversible inactivation of the AGT protein. nih.gov

The effectiveness of AGT depends on the nature of the alkyl group:

Recognition : AGT flips the damaged nucleotide out of the DNA helix and into its active site, a process facilitated by an arginine finger. rcsb.org

Substrate Specificity : AGT can efficiently remove small alkyl groups like methyl and ethyl. However, its efficiency decreases significantly with bulkier adducts. For instance, O6-benzylguanine can act as an inhibitor of AGT, inactivating the protein and depleting its activity in cells. stemcell.com The large phenyl group of this compound would likely be a very poor substrate for AGT, if not a potent inhibitor, due to steric hindrance within the protein's active site.

Due to their size, bulky O6-adducts can be resistant to repair by AGT. This resistance allows the lesions to persist in the DNA, increasing the likelihood of replication-dependent mutations. The persistence of such lesions can lead to cytotoxic and carcinogenic outcomes. nih.gov

While AGT is the primary repair pathway, other mechanisms like nucleotide excision repair (NER) can handle bulky adducts that distort the DNA helix. acs.org However, the efficiency of NER can be influenced by the specific structure of the lesion and its sequence context. acs.orgoup.com Some lesions, despite being bulky, may not be efficiently recognized and removed by the NER machinery, rendering them resistant to multiple repair pathways. acs.orgoup.com The α-anomer of deoxyadenosine (B7792050), for example, is a damaged nucleobase that is not repaired by typical DNA glycosylases but is instead incised by endonuclease IV, highlighting that cells possess alternative repair strategies for unusual lesions. rsc.org The exact repair fate of a persistent O6-phenyl-guanine lesion that evades AGT would depend on its ability to be recognized by these alternative pathways.

Impact on Restriction Endonuclease Cleavage

The presence of modified nucleobases within the recognition sequence of a restriction endonuclease can significantly influence the enzyme's ability to bind and cleave DNA. This effect is largely dependent on the nature and size of the chemical modification, as well as the specific restriction enzyme . Bulky adducts, in particular, can cause steric hindrance within the DNA-protein complex, preventing the enzyme from adopting the precise conformation required for catalysis.

While direct, detailed research on the specific impact of this compound on a wide range of restriction endonucleases is not extensively documented in publicly available literature, general principles of enzyme-substrate interactions provide a strong basis for predicting its effects. The phenyl group at the O6 position of the inosine (B1671953) base is a bulky substituent. Its presence within a restriction enzyme's recognition sequence is expected to interfere with the close contacts necessary for sequence-specific recognition and subsequent cleavage of the phosphodiester backbone.

Studies on other bulky DNA adducts have consistently demonstrated inhibition of restriction endonuclease activity. For instance, the introduction of bulky aromatic adducts to the exocyclic amino groups of guanine or adenine has been shown to affect mutagenicity and DNA repair, processes that, like restriction digestion, rely on enzymatic recognition of specific DNA sequences. It is reasonable to infer that a modification as significant as a phenyl group would present a substantial obstacle to the intricate process of restriction enzyme binding and cleavage. The precise degree of inhibition would likely vary between different enzymes, depending on the specific contacts each enzyme makes with the bases in its recognition site.

Further empirical research, involving the synthesis of oligonucleotides containing this compound at specific locations within various restriction sites and subsequent digestion assays, would be necessary to generate a comprehensive dataset. Such studies would quantify the inhibitory effect on a panel of restriction enzymes and provide detailed insights into the steric and electronic consequences of this particular modification on DNA-protein interactions.

Table of Potential Effects of this compound on Restriction Endonuclease Cleavage (Hypothetical)

This table is a hypothetical representation based on general principles of steric hindrance and may not reflect actual experimental outcomes.

| Restriction Enzyme | Recognition Sequence | Position of O6-Phenyl-dI | Predicted Outcome |

| EcoRI | G↓AATTC | Within recognition site | Inhibition of cleavage |

| BamHI | G↓GATCC | Within recognition site | Inhibition of cleavage |

| HindIII | A↓AGCTT | Within recognition site | Inhibition of cleavage |

| PstI | CTGCA↓G | Within recognition site | Inhibition of cleavage |

Structural Biology and Biophysical Characterization of O6 Phenyl 2 Deoxyinosine Modified Nucleic Acids

Conformational Analysis within Duplex and Triplex DNA Structures

The covalent attachment of a phenyl group to the O6 position of the inosine (B1671953) base inherently alters the steric and electronic properties of the nucleotide, leading to significant conformational adjustments within the DNA helix.

The presence of a bulky adduct like a phenyl group typically results in considerable distortion of the canonical B-DNA double helix. nih.gov Computational modeling of a related structure suggests that a phenyl substituent can be accommodated within a B-DNA framework, but not without consequence. Such modifications can lead to a widening of the minor groove and other structural distortions of the helix. hi.is The DNA axis may bend to accommodate the lesion, a common feature observed with bulky adducts that either reside in one of the grooves or intercalate between base pairs. nih.govbeilstein-journals.org

The O6 position of a purine (B94841) base is a key hydrogen bond acceptor in canonical Watson-Crick base pairing (e.g., in a G-C pair). By attaching a phenyl group to this position, O6-Phenyl-dI is unable to form this crucial hydrogen bond with an opposing cytosine. This loss of a hydrogen bond is a primary source of destabilization.

To compensate for this disruption, the phenyl group is likely to orient itself to maximize favorable van der Waals and π-stacking interactions. Structural studies of the analogous O6-benzyl-2'-deoxyguanosine lesion have shown that the bulky aromatic group can participate in interstrand stacking, where it inserts into a hydrophobic pocket created by bases on the opposite strand. nih.gov This intercalative stacking can, in some contexts, stabilize the duplex. nih.gov It is plausible that the phenyl ring of O6-Phenyl-dI would adopt a similar conformation, positioning itself either within the major groove or stacking between the base pairs above and below the lesion site. The specific conformation would be highly dependent on the local sequence context. nih.gov

Stability of Modified DNA Duplexes and Triplexes

The parent nucleoside, 2'-deoxyinosine (B131508) (dI), generally forms less stable base pairs than 2'-deoxyguanosine. Its pairing stability is dependent on the opposing base, with the order of duplex stability being I•C > I•A > I•G > I•T. nih.gov The introduction of the bulky phenyl group at the O6 position introduces further complexity. The loss of a Watson-Crick hydrogen bond and the steric strain from the bulky group are significant destabilizing factors, which would be expected to lower the duplex T_m. nih.gov For instance, cisplatin (B142131) adducts, which also cause major distortions, are known to decrease the T_m of duplexes significantly. nih.gov

| Sequence 1 | Sequence 2 | Central Pair | T_m (°C) | Reference |

|---|---|---|---|---|

| d(GGGAAITTCCC) | Self-complementary | I•C | 52.5 | nih.gov |

| d(GGGAAITTCCC) | Self-complementary | I•A | 45.5 | nih.gov |

| d(GGGAAITTCCC) | Self-complementary | I•G | 43.5 | nih.gov |

| d(GGGAAITTCCC) | Self-complementary | I•T | 38.0 | nih.gov |

| Adduct | Central Pair | T_m (°C) | ΔT_m vs. Unmodified (°C) | Reference |

|---|---|---|---|---|

| Unmodified | C:G | 52.0 | N/A | nih.gov |

| O6-Benzyl-dG | O6-Bn-G : ExBenzi | 55.0 | +3.0 | nih.gov |

| Cisplatin | Pt-TGGT | ~48.0 | > -10.0 | nih.gov |

Computational Studies and Molecular Dynamics Simulations

Computational methods, particularly molecular dynamics (MD) simulations, are indispensable for exploring the structural and energetic landscape of modified nucleic acids when experimental data is scarce. uleth.ca

MD simulations allow for the exploration of the dynamic behavior of molecules over time, providing insights into the preferred conformations of a DNA adduct. wesleyan.edu For a molecule like O6-Phenyl-dI, a computational approach would involve building a model of the modified DNA duplex or triplex and simulating its movement in a solvated, ionic environment that mimics physiological conditions. mdpi.com Different initial orientations of the phenyl group—for example, positioned in the major groove, the minor groove, or intercalated between base pairs—would be tested. nih.govcore.ac.uk By running simulations for hundreds of nanoseconds or longer, researchers can identify the most stable, low-energy conformations and map the transitions between them. wesleyan.edu This can reveal whether the phenyl group has a single preferred orientation or if it exists in a dynamic equilibrium between multiple states.

Once stable conformations are identified through MD simulations, they can be analyzed in detail to characterize the adducted DNA structure. This analysis provides quantitative data on helical parameters that describe the geometry of the DNA. Key parameters include:

Helical Parameters : Measurements of twist, rise, roll, and slide at the lesion site and for neighboring base pairs to quantify the local geometry.

Backbone Torsions : Analysis of the sugar-phosphate backbone angles to identify any strain or unusual conformations adopted to accommodate the bulky group.

Hydrogen Bonding and Stacking : Detailed examination of the non-covalent interactions between the phenyl group and the surrounding nucleobases, as well as interactions with the solvent and ions. rsc.org

Analytical Methodologies for Characterizing O6 Phenyl 2 Deoxyinosine and Its Modified Oligonucleotides

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural and quantitative analysis of O6-Phenyl-2'-deoxyinosine, providing fundamental information about its chemical structure and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed atomic-level structure of molecules like this compound. slideshare.netnih.gov By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a complete three-dimensional structure can be elucidated. nih.govumich.edu

Proton (¹H) NMR: In ¹H NMR, the chemical environment of each hydrogen atom is mapped. For this compound, distinct signals are expected for the protons of the deoxyribose sugar ring, the purine (B94841) base, and the attached phenyl group. slideshare.net For instance, the anomeric proton (H1') of the deoxyribose typically appears in a specific region of the spectrum, and its coupling to adjacent protons provides conformational information about the sugar pucker. umich.edu Protons on the purine ring (e.g., H2 and H8) and the phenyl group will have characteristic chemical shifts influenced by their electronic environment. nih.gov

Carbon-¹³ (¹³C) NMR: This technique provides information on the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in the deoxyribose, purine, and phenyl rings of this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure, confirming the presence of the phenyl group attached to the C6 oxygen of the inosine (B1671953) base. libretexts.orgchemicalbook.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, confirming the complete structural assignment. researchgate.net

| Atom | Nucleus Type | Typical Chemical Shift Range (ppm) | Structural Information Provided |

|---|---|---|---|

| H1' | ¹H | 6.0 - 6.5 | Confirms N-glycosidic bond and sugar conformation. |

| H2', H2'' | ¹H | 2.0 - 3.0 | Part of the deoxyribose sugar backbone. |

| H8 (Purine) | ¹H | 7.5 - 8.5 | Confirms the purine ring structure. |

| Phenyl Protons | ¹H | 7.0 - 8.0 | Confirms the presence of the O6-phenyl modification. |

| C1' | ¹³C | 83 - 88 | Carbon of the N-glycosidic bond. |

| C6 (Purine) | ¹³C | 155 - 165 | Carbon atom attached to the phenoxy group. |

| Phenyl Carbons | ¹³C | 120 - 140 | Confirms the presence and structure of the phenyl ring. |

Note: The chemical shift values are estimates based on data for related nucleoside structures and general principles of NMR spectroscopy. Actual values may vary depending on solvent and experimental conditions. illinois.edupdx.eduresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Characterization

UV-Vis spectroscopy is a fundamental technique for the quantification of nucleosides and oligonucleotides due to the strong UV absorbance by their aromatic base components. sigmaaldrich.compepolska.pl The concentration of a solution of this compound or an oligonucleotide containing it can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax), which is typically around 260 nm for nucleic acids. thermofisher.comatdbio.com

The quantification is based on the Beer-Lambert law: A = εcl where:

A is the absorbance (a dimensionless quantity).

ε (epsilon) is the molar extinction coefficient, a constant specific to the molecule at a given wavelength (in M⁻¹cm⁻¹).

c is the concentration of the substance (in mol/L).

l is the path length of the light through the sample (typically 1 cm).

The heterocyclic purine base of inosine absorbs UV light, and the addition of the phenyl group at the O6 position is expected to influence the UV spectrum, potentially causing a shift in the λmax and a change in the molar extinction coefficient. researchgate.netresearchgate.net The purity of a sample can also be assessed by measuring absorbance ratios, such as the A260/A280 ratio, which helps to detect protein contamination. sigmaaldrich.comthermofisher.com

| Property | Description | Application to this compound |

|---|---|---|

| λmax | Wavelength of maximum UV absorbance. | Expected near 260 nm, characteristic of the purine chromophore, potentially shifted by the phenyl group. atdbio.com |

| Molar Extinction Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | A specific value for this compound is required for accurate quantification using the Beer-Lambert law. atdbio.com |

| A260/A280 Ratio | Ratio of absorbance at 260 nm to 280 nm. | Used to assess the purity of oligonucleotide solutions, with a ratio of ~1.8 generally indicating pure DNA. thermofisher.com |

Chromatographic Separation Techniques

Chromatography is essential for the purification and purity assessment of synthetic nucleosides and oligonucleotides. It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. atdbio.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound and its modified oligonucleotides. atdbio.comquality-assistance.com It provides quantitative data on sample purity and is effective at separating the desired full-length oligonucleotide product from shorter failure sequences or other impurities generated during chemical synthesis. sigmaaldrich.comnih.gov

Two primary modes of HPLC are used for oligonucleotide analysis:

Ion-Pair Reversed-Phase (IP-RP) HPLC: This is the most common method. It separates oligonucleotides based on hydrophobicity. An ion-pairing agent is added to the mobile phase to neutralize the negative charges on the phosphate (B84403) backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase. quality-assistance.comsigmaaldrich.com

Anion-Exchange (AEX) HPLC: This technique separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. atdbio.comsigmaaldrich.com It is particularly useful for resolving sequences that may have significant secondary structure. atdbio.comsigmaaldrich.com

For this compound modified oligonucleotides, HPLC is a standard method specified for purification. biosyn.com

| HPLC Method | Separation Principle | Typical Application |

|---|---|---|

| Ion-Pair Reversed-Phase (IP-RP) HPLC | Hydrophobicity | Purity assessment of synthetic oligonucleotides up to ~50 bases. sigmaaldrich.com |

| Anion-Exchange (AEX) HPLC | Charge (number of phosphate groups) | Analysis of longer oligonucleotides or those with significant secondary structure. sigmaaldrich.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). sigmaaldrich.com This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. sigmaaldrich.comnih.gov UPLC is exceptionally well-suited for analyzing complex mixtures of modified nucleosides and oligonucleotides, where subtle structural differences need to be resolved. sigmaaldrich.comchromatographyonline.com For DNA adduct analysis, UPLC coupled with mass spectrometry provides a highly sensitive and specific method for detecting and quantifying modified bases within a complex biological matrix. nih.govresearchgate.net The enhanced separation power of UPLC is crucial for resolving structurally similar isomers of modified nucleosides that may co-elute in a standard HPLC system.

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Resolution | Good | Excellent, allows for single-base resolution. sigmaaldrich.com |

| Analysis Time | Longer | Shorter, higher throughput. sigmaaldrich.com |

| System Pressure | Lower | Higher |

| Application | Routine purity analysis and purification. quality-assistance.com | High-resolution analysis of complex mixtures, DNA adducts, and modified nucleosides. nih.govchromatographyonline.com |

Mass Spectrometry (MS) for Molecular Weight and Adduct Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing highly accurate molecular weight information and structural details. idtdna.combiosyn.com It is a definitive method for confirming the successful synthesis and incorporation of modifications like this compound into an oligonucleotide. nih.gov

Two common ionization techniques used for oligonucleotides are:

Electrospray Ionization (ESI-MS): A soft ionization technique that is readily coupled with liquid chromatography (LC-MS). It is highly accurate for oligonucleotides up to ~200 nucleotides. idtdna.combiosyn.com

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): This technique is high-throughput and well-suited for analyzing oligonucleotides, though its accuracy can decrease for sequences longer than 40-50 bases. idtdna.com

By comparing the experimentally measured molecular weight with the calculated theoretical mass, the identity of this compound can be unequivocally confirmed. idtdna.com Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule. The resulting fragmentation pattern provides detailed structural information, confirming the location of the phenyl modification and identifying any other adducts or impurities. nih.govnih.gov This is particularly crucial in DNA adduct studies where identifying the exact nature and location of the modification is essential. oup.comoup.comnih.gov

| Compound | Chemical Formula | Calculated Exact Mass | Information Provided by MS |

|---|---|---|---|

| This compound (as phosphoramidite) | C₁₆H₁₅N₄O₆P | 390.07 Da | Confirms the elemental composition and molecular weight of the modified nucleoside building block. biosyn.com |

Electrophoretic Methods

Polyacrylamide Gel Electrophoresis (PAGE) for Oligonucleotide Analysis

Polyacrylamide gel electrophoresis (PAGE) is a high-resolution technique widely employed for the analysis and purification of synthetic oligonucleotides, including those containing modifications such as this compound. nih.govnih.gov The method separates oligonucleotides based on their size, conformation, and charge, offering single-base resolution under optimal conditions. nih.govsigmaaldrich.com This level of precision is critical for quality control of synthesized oligonucleotides, ensuring that the product is full-length and free from shorter, failure sequences (n-1, n-2 mers) that can arise during chemical synthesis. sigmaaldrich.comqiagen.com

For the analysis of single-stranded oligonucleotides, including those modified with this compound, denaturing PAGE is the standard method. nih.govnih.gov This technique incorporates a denaturing agent, typically 7-8 M urea (B33335), into the polyacrylamide gel matrix. qiagen.comumich.edu The combination of urea and running the gel at an elevated temperature (around 45-55 °C) disrupts any secondary structures, such as hairpins or duplexes, that could affect the electrophoretic mobility. umich.edu This ensures that the separation is based predominantly on the length of the oligonucleotide. nih.gov

The general workflow for analyzing an this compound modified oligonucleotide using denaturing PAGE involves several key steps. The synthesized oligonucleotide is first deprotected to remove blocking groups from the bases and the phosphate backbone. nih.gov A small amount of the crude or purified oligonucleotide is then mixed with a loading buffer containing a denaturant like formamide (B127407) and tracking dyes such as bromophenol blue and xylene cyanol. qiagen.comfredhutch.org The sample is heated to ensure complete denaturation before being loaded onto the pre-run polyacrylamide gel. fredhutch.org Electrophoresis is carried out at a constant voltage or power until the tracking dyes have migrated a sufficient distance down the gel. qiagen.comfredhutch.org

Following electrophoresis, the oligonucleotides are visualized within the gel. Common visualization methods include UV shadowing, where the gel is placed on a fluorescent plate and illuminated with short-wave UV light, or staining with dyes like methylene (B1212753) blue or Stains-All. qiagen.comfredhutch.org For more sensitive detection, the oligonucleotide can be radiolabeled (e.g., with 32P) prior to electrophoresis and visualized by autoradiography. umich.edu The purity of the this compound modified oligonucleotide is assessed by the presence of a single major band at the expected molecular weight, with any shorter, failure sequences appearing as fainter bands that have migrated further down the gel. qiagen.com While specific research detailing the exact mobility shift caused by the this compound modification is not extensively documented in publicly available literature, PAGE remains a primary method for confirming the integrity and purity of such modified oligonucleotides. biosyn.com

Below is a table summarizing typical conditions used for denaturing PAGE analysis of synthetic oligonucleotides, which are applicable for the analysis of oligonucleotides containing this compound.

| Parameter | Typical Value/Condition | Purpose |

| Gel Matrix | 8-20% Acrylamide (B121943)/Bis-acrylamide (19:1 or 29:1) | The percentage of acrylamide determines the pore size of the gel and is chosen based on the length of the oligonucleotide to be resolved. Higher percentages are used for shorter oligonucleotides. |

| Denaturant | 7-8 M Urea | Disrupts secondary structures to ensure separation is based primarily on oligonucleotide length. |

| Buffer System | 1X Tris-Borate-EDTA (TBE) | Maintains a stable pH during electrophoresis. |

| Loading Buffer | Formamide, Urea, EDTA, Bromophenol Blue, Xylene Cyanol | Denatures the sample and allows for tracking the progress of the electrophoresis. |

| Sample Preparation | Heating at 90-95°C for 2-5 minutes followed by rapid cooling on ice | Ensures complete denaturation of the oligonucleotide before loading onto the gel. |

| Electrophoresis Conditions | Constant voltage (e.g., 200 V for a minigel) or constant power | Provides the driving force for the migration of the negatively charged oligonucleotides through the gel matrix. |

| Visualization | UV shadowing, Methylene Blue staining, Stains-All, Autoradiography (if radiolabeled) | Allows for the detection of the oligonucleotide bands within the gel to assess purity and size. |

Future Research Directions and Translational Perspectives

Advancements in Site-Specific DNA Modification Technologies

The ability to introduce specific lesions at precise locations within the genome is critical for studying their biological consequences. Future advancements in this area will likely focus on enhancing the efficiency and specificity of incorporating modified nucleosides like O6-phenyl-2'-deoxyinosine into DNA.

Emerging technologies are set to revolutionize how researchers study DNA adducts. Key areas of development include:

CRISPR-Based Systems: The CRISPR/Cas9 system, renowned for its gene-editing capabilities, is being adapted to create site-specific DNA lesions. nih.govmdpi.comwikipedia.org By engineering Cas9 to deliver a specific DNA-modifying enzyme or a synthetic DNA precursor to a target locus, researchers can generate a single, defined adduct within a genomic context. nih.govmdpi.com This approach overcomes the limitations of random modification and allows for the study of adducts in their native chromatin environment. nih.gov

Improved Oligonucleotide Synthesis: The chemical synthesis of oligonucleotides containing modified bases remains a cornerstone of this research. tandfonline.comcambridge.org Future methods will likely focus on improving the stability and reactivity of precursors like this compound during synthesis. oup.com The development of more robust phosphoramidite (B1245037) chemistry and novel protecting groups will enable the creation of longer and more complex DNA strands with high fidelity. cambridge.org

Post-Synthetic Modification: Techniques for modifying DNA after synthesis offer another versatile approach. tandfonline.com This involves incorporating a reactive "handle" into the DNA strand during synthesis, which can then be chemically converted to the desired adduct, such as an O6-phenylguanine derivative. tandfonline.com This strategy allows for a wider range of modifications that may not be compatible with standard DNA synthesis conditions.

Elucidating the Full Spectrum of Biological Consequences of O6-Modification

While it is known that O6-alkylguanine adducts are mutagenic and cytotoxic, a complete picture of their biological impact is still emerging. Future research will aim to dissect the intricate cellular responses to these lesions.

Key research questions to be addressed include:

DNA Repair Pathway Crosstalk: Cells possess multiple DNA repair pathways, including direct reversal by O6-alkylguanine-DNA alkyltransferase (AGT), base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR). nih.govfrontiersin.orgnih.govsketchy.com While AGT is the primary defense against lesions like O6-methylguanine, the roles of other pathways in recognizing and processing bulkier adducts like O6-phenylguanine are less clear. mdpi.com Research will focus on understanding the interplay and potential redundancy between these pathways in repairing such lesions. mdpi.com

Replication and Transcription Blockage: The presence of a bulky adduct like O6-phenylguanine can impede the progression of DNA and RNA polymerases. nih.gov Studies have shown that O6-methylguanine can block replication and transcription, leading to mutations if bypassed by specialized polymerases. nih.gov The extent to which the larger phenyl group affects these processes, the specific polymerases involved in its bypass, and the resulting mutational signatures are areas requiring further investigation. nih.gov

Cellular Signaling and Fate: The presence of unrepaired DNA damage can trigger complex signaling cascades that determine cell fate, leading to cell cycle arrest, apoptosis (programmed cell death), or senescence. nih.gov How a specific lesion like O6-phenylguanine influences these decisions is a critical area of study. Understanding these signaling networks could reveal new targets for therapeutic intervention, particularly in cancer.

Exploring New Applications in Biotechnology and Nanotechnology

The unique chemical properties of modified nucleosides, including this compound, make them valuable tools for applications beyond the study of DNA damage.

DNA Nanotechnology: DNA is increasingly used as a programmable material for building nanoscale structures and devices. wikipedia.orgnih.gov The incorporation of modified nucleosides can introduce new functionalities, enhance stability, and allow for precise control over the assembly and properties of these structures. tandfonline.comnih.govnih.gov For instance, the phenyl group in O6-phenylguanine could be used to mediate specific interactions or to template the assembly of other molecules. nih.gov

Biosensors and Diagnostics: Oligonucleotides containing modified bases can be used to develop sensitive and specific biosensors. nih.govnih.gov For example, a DNA probe containing an O6-alkylguanine derivative could be used to detect the activity of the DNA repair protein AGT, which is an important biomarker for cancer therapy. nih.govmdpi.com The development of fluorescent or electrochemically active adducts could lead to novel diagnostic tools. nih.gov

Affinity Purification: Oligonucleotides modified with reactive groups are used to create high-capacity affinity supports for purifying DNA-binding proteins. genelink.com The convertible nature of O6-phenyl-deoxyinosine allows for its reaction with primary amines, enabling the attachment of DNA to a solid matrix for such applications. genelink.com

Development of Novel Nucleoside Analogs Inspired by this compound Reactivity

The chemistry of O6-alkylguanine adducts has inspired the design and synthesis of new nucleoside analogs with potential therapeutic or research applications.

AGT Inhibitors: The "suicide" repair mechanism of AGT, where it irreversibly transfers the alkyl group to itself, has been exploited to develop inhibitors of this protein. mdpi.comnih.gov O6-benzylguanine (O6-BG) is a potent inactivator of AGT and is used in combination with alkylating chemotherapeutic agents to overcome tumor resistance. frontiersin.orgmdpi.comacs.org Research is ongoing to develop novel purine (B94841) derivatives and O6-BG analogs with improved efficacy, selectivity, and pharmacokinetic properties. acs.orgtubitak.gov.tracs.orgresearchgate.net

Probes for DNA Repair: Fluorescently labeled O6-alkylguanine analogs are being developed as probes to monitor AGT activity in real-time. nih.gov These tools are invaluable for studying the kinetics and mechanism of DNA repair and for screening potential new inhibitor compounds.

Antiviral and Anticancer Agents: The broader field of nucleoside analogs has produced numerous successful antiviral and anticancer drugs. nih.gov The knowledge gained from studying the reactivity and biological processing of O6-modified guanosines can inform the design of new therapeutic agents that mimic these structures to disrupt DNA replication or other essential cellular processes in cancer cells or viruses. tubitak.gov.trresearchgate.net

Q & A

Q. What is the synthetic pathway for O6-Phenyl-2'-deoxyinosine, and what are the critical reaction conditions?

this compound is synthesized via a multi-step process involving protective group strategies and regioselective modifications. A key method involves:

- Silyl protection : 3’ and 5’ hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions .

- O6 functionalization : Reaction with benzotriazole derivatives (e.g., O6-(benzotriazol-1-yl) intermediates) and phenyl groups in the presence of a base like Cs₂CO₃, enabling nucleophilic substitution at the O6 position .

- Deprotection : Final removal of silyl protecting groups under mild acidic conditions.

Key conditions include anhydrous solvents (DMF, CH₂Cl₂), controlled temperatures (60°C for nucleophilic substitutions), and chromatographic purification (SiO₂ with hexane/EtOAc gradients) .

Q. How do the base-pairing properties of this compound compare to unmodified deoxyinosine?

Deoxyinosine (dI) preferentially pairs with deoxycytidine (dC) due to reduced hydrogen-bonding specificity, but the O6-phenyl modification introduces steric and electronic effects:

- Steric hindrance : The bulky phenyl group disrupts canonical base pairing, reducing binding affinity with dC and increasing mismatch tolerance .

- Applications in probes : This property is exploited in diagnostic assays (e.g., HIV drug-resistance detection) where destabilized mismatches improve discrimination between wild-type and mutant sequences .

Q. What methodological precautions are required to quantify this compound in DNA samples?

Accurate quantification requires minimizing artifactual deamination during sample preparation:

- Enzymatic digestion : Use nuclease P1 and alkaline phosphatase (instead of acid hydrolysis) to release nucleosides without inducing deamination .

- GC-MS/HPLC validation : Purify samples via HPLC and analyze using gas chromatography–mass spectrometry with isotopically labeled internal standards (e.g., ¹⁵N-dI) to avoid false positives .

Advanced Research Questions

Q. How does this compound influence DNA repair mechanisms, particularly Endonuclease V activity?

Endonuclease V (Endo V) recognizes deoxyinosine (a deamination product of deoxyadenosine) but struggles with O6-phenyl modifications:

- Repair assays : Embedding O6-phenyl-dI in a restriction enzyme recognition site (e.g., EcoRI) allows monitoring of repair efficiency via gel electrophoresis. Endo V activity is reduced due to steric clashes with the phenyl group .

- In vitro models : Use plasmid DNA or oligonucleotides containing O6-phenyl-dI to study repair kinetics and compare with wild-type dI .

Q. What strategies improve regioselectivity in synthesizing this compound derivatives?

- Protecting group optimization : TBDMS groups at 3’/5’ positions prevent undesired reactions at these sites, directing functionalization to the O6 position .

- Leaving group selection : Benzotriazole intermediates enhance reactivity at O6, while potassium thioacetate ensures efficient nucleophilic substitution without side products .

- Reaction monitoring : Use ¹H/¹³C NMR to track regioselectivity and TLC for real-time analysis of intermediate purity .

Q. How can this compound be applied in studying mutagenesis or viral evolution?

- PCR-based mutagenesis : Incorporate O6-phenyl-dI into primers to introduce targeted mismatches, enabling site-directed mutagenesis with reduced bias .

- Viral quasispecies analysis : Design probes with O6-phenyl-dI to detect low-frequency drug-resistant HIV variants (e.g., M184V) via real-time PCR, leveraging its destabilizing effect to enhance specificity .

Methodological Considerations

- Contradictions in base-pairing data : While dI is often mislabeled as a "universal base," O6-phenyl-dI’s steric effects require empirical validation in hybridization assays .

- Artifact mitigation : Always include negative controls (e.g., unmodified DNA) and enzymatic digestion protocols to distinguish true O6-phenyl-dI signals from artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.